molecular formula C21H23NO B14179892 N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide CAS No. 919769-09-8

N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide

Cat. No.: B14179892
CAS No.: 919769-09-8
M. Wt: 305.4 g/mol
InChI Key: YMBVNHNEAHWMLX-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a phenylcyclohexenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide typically involves the reaction of benzylamine with 2-(4-phenylcyclohexen-1-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide
  • N-benzyl-2-(4-phenyl-1-piperazinyl)acetamide
  • N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides

Uniqueness

N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylcyclohexenyl group provides a rigid and bulky structure, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

CAS No.

919769-09-8

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

N-benzyl-2-(4-phenylcyclohexen-1-yl)acetamide

InChI

InChI=1S/C21H23NO/c23-21(22-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-11,20H,12-16H2,(H,22,23)

InChI Key

YMBVNHNEAHWMLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1C2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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